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Compound of Interest

1-Chloro-2-
Compound Name:
(trichloromethyl)benzene

Cat. No. B131812

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H4Cl4 encompasses a range of tetrachlorotoluene isomers, each with
unique properties and potential applications. This technical guide provides a comprehensive
overview of the most prominent C7H4Cl4 isomers, focusing on their chemical identity,
physicochemical properties, synthesis methodologies, and toxicological profiles. This document
is intended to serve as a valuable resource for professionals in research, chemical synthesis,
and drug development.

Isomers of C7H4CI4: IUPAC Nomenclature and
Synonyms

The molecular formula C7H4CIl4 represents several structural isomers. The nomenclature and
common synonyms for the most frequently encountered isomers are detailed below.
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IUPAC Name Synonyms CAS Number

4-Chlorobenzotrichloride, p-
1-chloro-4- Chlorobenzotrichloride, p-
. ) 5216-25-1
(trichloromethyl)benzene Chlorophenyltrichloromethane,

a,a,0,4-Tetrachlorotoluene[1]

2-Chlorobenzotrichloride, o-
Chlorobenzotrichloride, o-
Chlorobenzylidyne chloride, o-  2136-89-2
Chlorophenyltrichloromethane[

2]

1-chloro-2-

(trichloromethyl)benzene

1,3,5-trichloro-2- ] ]
2,4,6-Trichlorobenzyl chloride 17293-03-7
(chloromethyl)benzene

1,2,4-trichloro-5-

2,4,5-Trichlorobenzyl chloride 3955-26-8
(chloromethyl)benzene

1,2,3-trichloro-5- Information not readily
) ) 27020-90-2
(trichloromethyl)benzene available

Physicochemical Properties

The physical and chemical properties of these isomers vary based on the substitution pattern
of the chlorine atoms on the benzene ring and the methyl group. A summary of key properties
Is presented in the following tables.

Table 2.1: General Physicochemical Properties
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Isomer Molecular Weight ( g/mol ) Physical State at 25°C

1-chloro-4- o
) 229.92 Colorless liquid[1]
(trichloromethyl)benzene

1-chloro-2-

) 229.92 Dark brown oily liquid[3]
(trichloromethyl)benzene
1,3,5-trichloro-2- )
229.92 Data not available
(chloromethyl)benzene
1,2,4-trichloro-5- )
229.92 Data not available

(chloromethyl)benzene

Table 2.2: Thermal and Density Properties

Density (g/mL at

Isomer Melting Point (°C Boiling Point (°C
g (°C) g (°C) 25°C)

1-chloro-4-
(trichloromethyl)benze 5.8 245 1.495

ne

1-chloro-2-
(trichloromethyl)benze  29-31][3] 260-264[3] 1.508[3]

ne

1,3,5-trichloro-2-
(chloromethyl)benzen Data not available Data not available Data not available

e

1,2,4-trichloro-5-
(chloromethyl)benzen Data not available 273 1.502

e

Experimental Protocols
Synthesis Methodologies
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The synthesis of C7H4Cl4 isomers typically involves the chlorination of a suitable toluene
derivative. The specific starting material and reaction conditions dictate the resulting isomer.

3.1.1. Synthesis of 1-chloro-4-(trichloromethyl)benzene (4-Chlorobenzotrichloride)

A common method for the synthesis of 4-chlorobenzotrichloride involves the photochlorination
of p-chlorotoluene.

¢ Reaction: p-chlorotoluene + 3 CI2 --(UV light)--> 1-chloro-4-(trichloromethyl)benzene + 3 HCI
e Protocol Outline:

o Charge a suitable reactor equipped with a UV lamp, reflux condenser, and gas inlet with p-
chlorotoluene.

o Initiate UV irradiation and heat the reactor to the desired temperature.
o Introduce chlorine gas at a controlled rate.
o Monitor the reaction progress by measuring the density of the reaction mixture.
o Upon completion, purge the system with an inert gas to remove excess chlorine and HCI.
o The crude product can be purified by fractional distillation.
3.1.2. Synthesis of 1-chloro-2-(trichloromethyl)benzene (2-Chlorobenzotrichloride)
This isomer can be synthesized by the chlorination of o-chlorotoluene.

e Reaction: o-chlorotoluene + 3 CI2 --(catalyst/light)--> 1-chloro-2-(trichloromethyl)benzene
+ 3 HCI

e Protocol Outline:

o 0-Chlorotoluene is reacted with chlorine gas in the presence of a catalyst such as
phosphorus trichloride and under illumination.[3]
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o The reaction is initiated at approximately 90°C and the temperature is gradually increased
to 210-220°C.[3]

o The reaction is monitored until the relative density of the mixture reaches a specific
endpoint (e.g., 1.53).[3]

o After completion, excess chlorine and hydrogen chloride are removed.[3]

o The final product is purified by vacuum distillation, collecting the fraction at 126-140°C
under reduced pressure.[3]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation
and identification of C7H4Cl4 isomers.

o Sample Preparation: Samples containing the isomers are typically dissolved in a suitable
organic solvent, such as hexane or dichloromethane.

e GC-MS Protocol Outline:
o Gas Chromatograph (GC) Conditions:

= Column: A non-polar capillary column, such as one with a 5% phenyl-
methylpolysiloxane stationary phase, is commonly used.

» |njector: Splitless injection is often employed for trace analysis.

= Oven Temperature Program: A temperature gradient is used to separate the isomers
based on their boiling points and interactions with the stationary phase. A typical
program might start at a low temperature (e.g., 50°C) and ramp up to a higher
temperature (e.g., 280°C).

o Mass Spectrometer (MS) Conditions:
= |onization: Electron ionization (El) at 70 eV is standard.

» Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
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» Scan Range: A mass range of m/z 50-300 is typically sufficient to detect the molecular
ions and characteristic fragment ions of the isomers.

o Data Analysis: The retention times and mass spectra of the separated isomers are
compared to those of known standards for identification and quantification.

Toxicological Data

The toxicity of C7H4Cl4 isomers is a significant consideration, particularly for occupational and
environmental exposure. The available quantitative toxicity data is summarized below.

Table 4.1: Acute Toxicity Data

. LD50/LC50
Isomer Route Species Reference
Value
1-chloro-4-
] 572 - 687 mg/kg
(trichloromethyl)b  Oral Rat b
w
enzene
1-chloro-4-
) ) 1.4 mg/L (4
(trichloromethyl)b  Inhalation Rat
hours)
enzene
) Quantitative data
1-chloro-2- Harmful if o
) not specified in
(trichloromethyl)b  Oral Rat swallowed (GHS ]
the provided
enzene Category 4)[2]

search results.

1,3,5-trichloro-2-

Data not Data not
(chloromethyl)be ) )
available available
nzene
1,2,4-trichloro-5-
Data not Data not
(chloromethyl)be ) .
available available
nzene

Biological Activity and Signaling Pathways
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Chlorinated aromatic hydrocarbons, including the isomers of C7H4Cl4, are known to interact
with biological systems. A key mechanism of action for many of these compounds is through
the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the
expression of genes involved in xenobiotic metabolism, cell cycle control, and immune
responses.[5] The binding of a ligand, such as a chlorinated toluene, to the AhR initiates a
cascade of events leading to changes in gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131812?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

